N-Benzyl-N-methyl-beta-alanyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
62760-91-2 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]propanoyl chloride |
InChI |
InChI=1S/C11H14ClNO/c1-13(8-7-11(12)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
DFUFMHWUYAETKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)Cl)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl N Methyl Beta Alanyl Chloride
Precursor Synthesis and Derivatization Strategies
The creation of N-Benzyl-N-methyl-beta-alanyl chloride is fundamentally dependent on the successful synthesis and modification of its core precursor, N-methyl-beta-alanine. This section outlines the primary strategies for building this foundational molecule and subsequently introducing the necessary functional groups.
Synthesis of N-Methyl-beta-alanine Derivatives
The initial challenge in the synthetic route is the construction of the N-methyl-beta-alanine backbone. Various methodologies have been developed to achieve this, ranging from classic addition reactions to more streamlined one-pot procedures and direct methylation techniques.
A primary method for synthesizing the N-methyl-beta-alanine structure is through a Michael addition reaction. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound. Specifically, N-methyl-beta-alanine can be formed by the reaction of methylamine with an acrylate, such as methyl acrylate. Another common approach involves the addition of methylamine to acrylonitrile, which produces β-methylaminopropionitrile. google.com This intermediate can then be hydrolyzed, typically under acidic or basic conditions, to yield N-methyl-beta-alanine. google.com
The Michael addition of amines to crotonate esters, catalyzed by ytterbium triflate (Yb(OTf)₃), is another effective strategy for producing β-amino acid derivatives. angelfire.com While this example leads to a β-methyl-β-alanine derivative, the principle of adding an amine across a carbon-carbon double bond is a cornerstone of β-amino acid synthesis. angelfire.comresearchgate.net These methods provide high yields for creating various β-substituted alanines under mild conditions. rsc.orgrsc.org
To improve efficiency and reduce the need for isolating intermediates, one-pot methodologies have been developed. A patented process describes a one-pot reaction to prepare N-methyl-beta-alanine derivatives using organic carboxylic acid, oxalyl chloride, methylamine, and chloropropionic or bromopropionic acid as raw materials. google.com This method is noted for generating few byproducts and aligning with the principles of atom economy. google.com
The process involves an initial acylation reaction, followed by two sequential substitution reactions within the same reaction vessel, streamlining the synthesis and making it more suitable for industrial applications due to the use of cheap, readily available raw materials. google.com
Direct N-methylation of beta-amino acids or their precursors is another viable synthetic route. While many documented N-methylation strategies focus on alpha-amino acids for peptide synthesis, the chemical principles are applicable to beta-amino acids. nih.govacs.org
One common strategy involves a three-step procedure that can be integrated with solid-phase peptide synthesis: sulfonylation of the amine, methylation of the resulting sulfonamide, and subsequent desulfonylation to reveal the N-methylated amine. acs.org Another approach is the synthesis of N-methyl derivatives through the formation of intermediate 5-oxazolidinones, which has been successfully applied to the 20 common L-amino acids. acs.org These methods provide a unified approach to creating N-methyl amino acids suitable for further synthetic steps. acs.org
Table 1: Comparison of N-Methylation Strategies
| Strategy | Description | Key Reagents | Advantages |
|---|---|---|---|
| Sulfonylation/Desulfonylation | A three-step process involving protection as a sulfonamide, methylation, and deprotection. | o-NBS-Cl, MTBD, DBU, thiophenol | Compatible with solid-phase synthesis, high yields. |
| 5-Oxazolidinone Intermediate | Formation of a cyclic intermediate from the amino acid, followed by reduction. | Formaldehyde, formic acid | Unified approach for various amino acids, provides good yields. |
| Reductive Amination | Reaction of the amino acid with formaldehyde in the presence of a reducing agent. | Formaldehyde, NaBH₃CN | Direct, often high-yielding method. |
Introduction of the N-Benzyl Moiety
Once N-methyl-beta-alanine or its ester derivative is obtained, the next step is the introduction of the N-benzyl group. This is a standard N-alkylation reaction. Two primary methods are commonly employed for this transformation:
Direct Alkylation: This method involves reacting N-methyl-beta-alanine with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base. The base deprotonates the secondary amine, increasing its nucleophilicity to attack the electrophilic benzyl halide, forming the N-benzyl bond.
Reductive Amination: A widely used and often cleaner alternative is reductive amination. This process involves the reaction of N-methyl-beta-alanine with benzaldehyde to form an intermediate iminium ion. This ion is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-benzyl-N-methyl-beta-alanine product. This method is often preferred due to its mild conditions and high selectivity.
Formation of the Acyl Chloride Functional Group
The final step in the synthesis is the conversion of the carboxylic acid group of N-Benzyl-N-methyl-beta-alanine into an acyl chloride. Acyl chlorides are highly reactive carboxylic acid derivatives, making them valuable intermediates for subsequent reactions. wikipedia.orgchemguide.co.uk This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent.
Several common reagents are used for this purpose:
Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for preparing acyl chlorides. wikipedia.orgchemguide.co.uk The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying purification. chemguide.co.ukyoutube.com
Oxalyl Chloride ((COCl)₂): Often used for more sensitive substrates, oxalyl chloride reacts with carboxylic acids to form the acyl chloride. This reaction is typically catalyzed by a small amount of dimethylformamide (DMF).
Phosphorus Chlorides: Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective reagents. chemguide.co.ukchemguide.co.uk The reaction with PCl₅ produces the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.uk
The choice of reagent depends on the specific substrate, desired reaction conditions, and the ease of separating the product from byproducts. chemguide.co.uk
Table 2: Reagents for Acyl Chloride Formation
| Reagent | Formula | Byproducts | Key Features |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. chemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Mild conditions, often used with a DMF catalyst. |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Solid reagent, reacts in the cold. chemguide.co.uk |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid reagent, reaction is less vigorous than with PCl₅. chemguide.co.uk |
Utilizing Oxalyl Chloride for Carboxylic Acid Acylation
The reaction of a carboxylic acid with oxalyl chloride is a widely employed and efficient method for the preparation of acyl chlorides. This method is favored for its clean reaction profile, as the byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are gaseous and can be easily removed from the reaction mixture.
The general reaction mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the carbonyl carbon of oxalyl chloride, followed by the elimination of a chloride ion. A subsequent intramolecular rearrangement releases the gaseous byproducts and yields the desired acyl chloride. A catalytic amount of a tertiary amine, such as pyridine (B92270), or N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
A plausible synthetic route for the preparation of this compound from N-Benzyl-N-methyl-beta-alanine using oxalyl chloride is as follows:
N-Benzyl-N-methyl-beta-alanine is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically cooled in an ice bath to manage any exothermicity. Oxalyl chloride is then added dropwise to the solution. A catalytic amount of DMF can be added to accelerate the reaction. The reaction progress can be monitored by the cessation of gas evolution.
A representative laboratory-scale synthesis is detailed in the table below.
| Parameter | Value | Notes |
| Starting Material | N-Benzyl-N-methyl-beta-alanine | 1.0 equivalent |
| Reagent | Oxalyl Chloride | 1.2 - 1.5 equivalents |
| Catalyst | N,N-Dimethylformamide (DMF) | 1-2 drops |
| Solvent | Anhydrous Dichloromethane (DCM) | --- |
| Temperature | 0 °C to room temperature | The reaction is initiated at a lower temperature and then allowed to warm. |
| Reaction Time | 1-3 hours | Monitored by gas evolution. |
| Work-up | Removal of solvent and excess reagent under reduced pressure. | The crude product is often used directly in the next step without further purification. |
This data is representative of a general procedure for the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride and has been adapted for the specific case of this compound.
Alternative Chlorinating Agents for Acyl Chloride Synthesis
While oxalyl chloride is a common choice, other chlorinating agents can also be employed for the synthesis of acyl chlorides from carboxylic acids. libretexts.org These alternatives may be chosen based on factors such as cost, availability, and the specific requirements of the reaction.
Thionyl Chloride (SOCl₂): Thionyl chloride is another frequently used reagent for this transformation. pjoes.com The reaction with a carboxylic acid produces the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). pjoes.com Similar to the reaction with oxalyl chloride, a catalytic amount of DMF is often used.
Phosphorus Trichloride (PCl₃) and Phosphorus Pentachloride (PCl₅): Phosphorus chlorides are also effective chlorinating agents. libretexts.org The reaction with phosphorus trichloride yields the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. Phosphorus pentachloride reacts to form the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. The choice between these reagents can depend on the desired reaction conditions and the ease of separation of the byproducts.
The table below compares these alternative chlorinating agents for the synthesis of this compound.
| Chlorinating Agent | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts are easily removed. | Can be corrosive and requires careful handling. |
| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Effective for a range of carboxylic acids. | The byproduct is a solid and requires separation. |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | A powerful chlorinating agent. | Produces multiple byproducts that may require careful separation. |
This table provides a general comparison of common chlorinating agents for the synthesis of acyl chlorides.
Optimization of Reaction Conditions and Parameters for Synthesis
The successful synthesis of this compound hinges on the careful control of several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the product while minimizing reaction time and the formation of unwanted side products.
Solvent Selection: The choice of solvent is critical. Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or diethyl ether are typically used to prevent the hydrolysis of the acyl chloride product. The solvent should be inert to the reactants and reagents and should be able to dissolve the starting carboxylic acid.
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the carboxylic acid and the chlorinating agent. The reaction may then be allowed to warm to room temperature to ensure completion.
Stoichiometry of Reagents: A slight excess of the chlorinating agent is generally used to ensure the complete conversion of the carboxylic acid. However, a large excess should be avoided as it can lead to purification challenges.
Catalyst: The use of a catalyst, such as DMF, can significantly increase the reaction rate. The amount of catalyst should be carefully controlled, as excessive amounts can lead to side reactions.
The following table summarizes the key parameters for optimization.
| Parameter | Range/Options | Impact on Reaction |
| Solvent | DCM, THF, Diethyl Ether | Affects solubility and reaction rate. Must be anhydrous. |
| Temperature | 0 °C to 40 °C | Controls reaction rate and minimizes side reactions. |
| Reagent Stoichiometry | 1.1 to 2.0 equivalents | Ensures complete conversion of the starting material. |
| Catalyst Concentration | Catalytic amounts (e.g., 1-5 mol%) | Increases reaction rate. |
This data represents typical ranges and options for the optimization of acyl chloride synthesis.
Considerations for Atom Economy and Green Chemistry Principles in Synthetic Routes
In modern organic synthesis, there is a growing emphasis on the development of environmentally benign processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. In the synthesis of this compound, the choice of chlorinating agent significantly impacts the atom economy.
Oxalyl Chloride: The reaction with oxalyl chloride has good atom economy as the byproducts are gases that are easily removed.
Thionyl Chloride: Similarly, the use of thionyl chloride also results in gaseous byproducts, contributing to a favorable atom economy. pjoes.com
Phosphorus Chlorides: The use of phosphorus trichloride and pentachloride results in the formation of non-gaseous byproducts (phosphorous acid and phosphoryl chloride, respectively), which lowers the atom economy of the process as these byproducts need to be separated and disposed of.
Green Solvents: The use of hazardous solvents like dichloromethane is a concern from a green chemistry perspective. Research into greener alternatives is ongoing. For some reactions, it may be possible to use solvents with a better environmental profile, or to perform the reaction under solvent-free conditions, although this would require significant process optimization.
The following table outlines some green chemistry considerations for the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Improvement Strategy |
| Atom Economy | Choice of chlorinating agent. | Prioritize reagents like oxalyl chloride or thionyl chloride that produce gaseous byproducts. |
| Safer Solvents | Use of chlorinated solvents like DCM. | Explore the use of greener solvent alternatives or solvent-free conditions. |
| Energy Efficiency | Reaction temperature and duration. | Optimize reaction conditions to minimize energy consumption. |
| Waste Prevention | Formation of byproducts. | Select synthetic routes that minimize the generation of waste. |
This table highlights key green chemistry principles and their application to the synthesis of the target compound.
Chemical Reactivity and Mechanistic Investigations of N Benzyl N Methyl Beta Alanyl Chloride
Nucleophilic Acyl Substitution Reactions
The primary reaction pathway for N-Benzyl-N-methyl-beta-alanyl chloride is nucleophilic acyl substitution. In this two-stage mechanism, a nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbon-oxygen double bond is reformed, resulting in the substitution of the chloride with the incoming nucleophile. chemistrysteps.comlscollege.ac.in
This compound readily reacts with ammonia (B1221849), primary amines, and secondary amines to form corresponding amides. These reactions are typically rapid and exothermic. chemistrysteps.com The reaction with a given amine nucleophile leads to the formation of a new carbon-nitrogen bond. For instance, reaction with ammonia yields the primary amide, while reaction with a primary or secondary amine produces a secondary or tertiary amide, respectively. Often, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemistrystudent.com
Table 1: Representative Amide Formation Reactions This table illustrates the expected products from the reaction of this compound with various amine nucleophiles.
| Nucleophile | Nucleophile Structure | Product Name | Product Structure |
| Ammonia | NH₃ | N-Benzyl-N-methyl-beta-alaninamide | |
| Ethylamine | CH₃CH₂NH₂ | N-Benzyl-N'-ethyl-N-methyl-beta-alaninamide | |
| Diethylamine | (CH₃CH₂)₂NH | N-Benzyl-N',N'-diethyl-N-methyl-beta-alaninamide |
Esterification occurs when this compound is treated with an alcohol. The reaction proceeds via the same nucleophilic addition-elimination mechanism, forming an ester and hydrogen chloride. chemguide.co.uk To prevent the HCl from participating in side reactions, a non-nucleophilic base like pyridine (B92270) is often added to the reaction mixture to act as a scavenger. chemistrysteps.com
Beyond amide and ester formation, this compound can undergo other acylation reactions. It reacts vigorously with water in a hydrolysis reaction to revert to the parent carboxylic acid, N-Benzyl-N-methyl-beta-alanine. youtube.com It can also react with carboxylate salts to form carboxylic anhydrides. chemistrysteps.com
Table 2: Representative Esterification Reactions This table shows the expected ester products from the reaction of this compound with different alcohols.
| Nucleophile | Nucleophile Structure | Product Name | Product Structure |
| Methanol (B129727) | CH₃OH | Methyl N-benzyl-N-methyl-beta-alaninate | |
| Ethanol | CH₃CH₂OH | Ethyl N-benzyl-N-methyl-beta-alaninate | |
| Phenol | C₆H₅OH | Phenyl N-benzyl-N-methyl-beta-alaninate |
Reaction Mechanisms Governing Transformations
The reactivity of acyl chlorides is governed by the addition-elimination mechanism, which is characteristic of nucleophilic acyl substitution. lscollege.ac.in
While the terms S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular) are used to describe reactions at sp³-hybridized carbon centers, they are not appropriate for describing the reactivity of acyl chlorides. The reaction at the sp²-hybridized carbonyl carbon does not proceed through a direct one-step backside attack (as in S_N2) or the formation of a planar acylium ion intermediate in a manner analogous to an S_N1 reaction.
Instead, the reaction is a two-step process:
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. byjus.com
Elimination: The lone pair of electrons on the oxygen atom reforms the pi bond, expelling the chloride ion as a good leaving group. byjus.com
This addition-elimination sequence is the defining mechanistic pathway for the vast majority of transformations involving this compound.
The structure of this compound contains both a nucleophilic center (the tertiary nitrogen) and an electrophilic center (the acyl chloride). This arrangement presents the possibility of an intramolecular reaction. If the nitrogen's lone pair of electrons were to attack the carbonyl carbon, it would result in the formation of a four-membered ring, a class of compounds known as β-lactams. wikipedia.org
The formation of β-lactams from β-amino acids or their derivatives is a known synthetic strategy, though it often requires specific reagents to facilitate the cyclization. nih.govorganic-chemistry.org Due to significant ring strain, β-lactams are more susceptible to hydrolysis than their acyclic amide counterparts or larger lactam rings. wikipedia.org The feasibility of a spontaneous intramolecular cyclization of this compound would depend on factors such as reaction conditions (e.g., concentration, presence of a base) and the conformational energetics that would allow the nitrogen nucleophile to approach the acyl chloride electrophile effectively.
Applications of N Benzyl N Methyl Beta Alanyl Chloride As a Synthetic Building Block
Incorporation into Peptidic and Peptidomimetic Structures
The modification of peptides to enhance their therapeutic properties is a key area of medicinal chemistry. N-alkylation, particularly N-methylation, is a widely used strategy to improve the metabolic stability, membrane permeability, and conformational rigidity of peptides. researchgate.netnih.gov N-Benzyl-N-methyl-beta-alanyl chloride is a valuable precursor for introducing these features into peptide-like molecules.
The introduction of N-methyl groups into a peptide backbone can significantly enhance its pharmacokinetic profile by protecting it from enzymatic degradation. researchgate.net However, the synthesis of N-methylated peptides presents challenges, as the coupling of N-methylated amino acids is often sluggish due to steric hindrance. nih.gov The use of a highly reactive acyl chloride, such as this compound, can facilitate the formation of the sterically hindered amide bond.
This reagent allows for the direct incorporation of an N-benzyl, N-methyl-β-alanine residue into a growing peptide chain. The reaction typically involves the acylation of the free amino group of a resin-bound peptide or an amino acid ester. The high reactivity of the acyl chloride functional group helps to overcome the low nucleophilicity of the N-methylated amine coupling partner. Subsequent removal of the N-benzyl group, if desired, can be achieved through catalytic hydrogenation, yielding the corresponding N-methylated pseudo-peptide. The development of robust amide-bond formation methods is critical for the successful synthesis of these complex molecules. nih.gov
Table 1: Comparison of Coupling Methods for N-Methylated Amino Acids
| Coupling Reagent Class | Example(s) | Reactivity | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Moderate | Commonly used but can be slow for hindered couplings. |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for difficult couplings, including N-methylated residues. nih.gov |
| Uronium Salts | HBTU, HATU | High | Widely used in solid-phase peptide synthesis for efficient amide bond formation. |
| Acyl Halides | Acyl Chlorides | Very High | Highly reactive, suitable for sterically hindered couplings but may require careful control of reaction conditions to avoid side reactions. |
This table illustrates general classes of reagents used in peptide synthesis, highlighting the high reactivity of acyl halides like this compound.
Beta-peptides are polymers composed of β-amino acids. They are known to form stable, well-defined secondary structures, such as helices and sheets, and are resistant to degradation by proteases. This compound is, by its nature, a building block for β-peptides. Its incorporation into a peptide chain introduces a β-amino acid residue, altering the backbone structure from that of a natural α-peptide.
This building block can be used to synthesize pure β-peptides or to create hybrid architectures containing both α- and β-amino acids. The inclusion of N-substituted β-alanine residues can be achieved using solid-phase synthesis techniques, enabling the creation of diverse molecular libraries for screening and drug discovery. researchgate.net These hybrid peptides often exhibit unique folding patterns and biological activities not seen in their natural counterparts.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. nih.gov Introducing conformational constraints is a key strategy in peptidomimetic design to lock the molecule into its biologically active conformation, thereby increasing potency and selectivity. nih.gov
The incorporation of this compound contributes to conformational constraint in several ways:
N-Alkylation: The N-methyl group restricts rotation around the C-N amide bond, influencing the local backbone conformation. nsf.gov
Beta-Amino Acid Backbone: The presence of an additional carbon atom in the backbone of a β-amino acid residue provides greater conformational flexibility, which can then be constrained by other structural elements to access novel folding patterns.
By strategically placing this residue within a peptide sequence, chemists can control the molecule's three-dimensional structure, which is crucial for its interaction with biological targets like receptors and enzymes.
Role in the Formation of Complex Organic Scaffolds
Beyond peptidomimetics, the reactivity of this compound makes it a useful starting material for the synthesis of various cyclic organic structures.
The β-lactam is a four-membered cyclic amide that is the core structural feature of penicillin and cephalosporin (B10832234) antibiotics. nih.gov These rings are synthesized through the intramolecular cyclization of β-amino acids. This compound is a direct precursor to N-substituted β-lactams.
The synthesis involves an intramolecular nucleophilic substitution reaction. Under basic conditions, the nitrogen atom of the corresponding β-amino acid (obtained after hydrolysis of the acid chloride) attacks the carbonyl carbon, leading to the formation of the strained four-membered ring. The substituents on the nitrogen (benzyl and methyl groups) and at the alpha and beta positions of the backbone become integral parts of the final β-lactam structure, influencing its chemical properties and potential biological activity.
Table 2: Research Findings on Beta-Lactam Synthesis
| Precursor Type | Cyclization Method | Resulting Structure | Significance |
|---|---|---|---|
| β-Amino Acid | Dehydrating agents | Monocyclic β-Lactam | Fundamental core of many antibiotics. nih.gov |
| β-Amino Ester | Grignard reagents | N-Unsubstituted β-Lactam | Key intermediate for further functionalization. |
| N-Substituted β-Amino Acid Chloride | Base-mediated intramolecular cyclization | N-Substituted β-Lactam | Provides direct access to β-lactams with specific N-substituents, influencing biological targeting and stability. |
This table provides an overview of general strategies for β-lactam synthesis, contextualizing the role of precursors like this compound.
Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals, agrochemicals, and natural products. mdpi.comrsc.org this compound can serve as a precursor in the synthesis of various N-heterocycles. Its utility stems from its ability to act as an acylating agent, introducing a three-carbon chain with a protected nitrogen atom.
For example, it can react with binucleophilic reagents to construct larger ring systems. Reaction with a hydrazine (B178648) derivative could lead to the formation of a substituted pyrazolidinone, while reaction with a hydroxylamine (B1172632) could yield an isoxazolidinone. The N-benzyl and N-methyl groups can be retained in the final product or modified in subsequent synthetic steps. The ability to generate such scaffolds efficiently is crucial for the development of new chemical entities in medicinal chemistry. nbinno.comnih.gov
Information regarding "this compound" is not available in the public domain.
Extensive research has yielded no specific scientific literature, patents, or detailed research findings regarding the applications of "this compound" as a synthetic building block for the development of specialized organic reagents and intermediates.
While general principles of organic chemistry suggest that as an acyl chloride, "this compound" would likely react with various nucleophiles to form amides, esters, and other carbonyl derivatives, no specific examples, reaction conditions, yields, or characterization data for such reactions or the resulting specialized reagents and intermediates could be found in the searched resources. The provided outline requires detailed research findings and data tables, which are contingent on the availability of published research for this specific compound.
Information on related but structurally distinct compounds, such as other N-benzyl or beta-alanine (B559535) derivatives, is available but falls outside the strict scope of the requested article on "this compound." Due to the absence of specific data, the generation of a scientifically accurate and detailed article as per the provided outline is not possible at this time.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of N-Benzyl-N-methyl-beta-alanyl chloride. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, IR, and mass spectrometry offer complementary information to piece together a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected signals for this compound would include distinct peaks for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the N-methyl protons, and the two methylene groups of the beta-alanyl chain.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would correspond to the carbonyl carbon of the acyl chloride, the carbons of the aromatic ring, the benzylic methylene carbon, the N-methyl carbon, and the two methylene carbons of the beta-alanyl backbone. The chemical shift of the carbonyl carbon is particularly diagnostic for the acyl chloride functional group.
Due to the limited availability of published experimental spectra for this compound, the following tables represent predicted chemical shifts based on the analysis of structurally similar compounds, such as N-methylbenzylamine and other beta-alanine (B559535) derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons (C₆H₅) | 7.25-7.40 | Multiplet | 5H |
| Benzylic protons (CH₂) | ~3.60 | Singlet | 2H |
| Methylene protons (-CH₂COCl) | ~3.20 | Triplet | 2H |
| Methylene protons (-NCH₂CH₂-) | ~2.80 | Triplet | 2H |
| N-Methyl protons (CH₃) | ~2.35 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl carbon (C=O) | ~172 |
| Aromatic quaternary carbon | ~138 |
| Aromatic CH carbons | 127-129 |
| Benzylic carbon (CH₂) | ~62 |
| Methylene carbon (-NCH₂CH₂-) | ~50 |
| Methylene carbon (-CH₂COCl) | ~45 |
| N-Methyl carbon (CH₃) | ~42 |
Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments by establishing proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent peak would be the strong carbonyl (C=O) stretch of the acyl chloride group, which typically appears at a high frequency, around 1800 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, C-N stretching of the tertiary amine, and aromatic C=C bending vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3030-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| Acyl Chloride (C=O) | Stretch | ~1800 | Strong |
| Aromatic C=C | Bend | 1450-1600 | Medium-Weak |
| Tertiary Amine (C-N) | Stretch | 1180-1230 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄ClNO), the expected monoisotopic mass is 211.0764 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision, confirming the molecular formula.
The mass spectrum also provides structural information through fragmentation patterns. A characteristic fragmentation for N-benzyl compounds is the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. Other fragments would result from the loss of the chlorine atom or the carbonyl group.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Ion Structure | Significance |
|---|---|---|
| 211/213 | [M]⁺ (C₁₁H₁₄ClNO)⁺ | Molecular ion peak (with ³⁷Cl isotope peak) |
| 176 | [M - Cl]⁺ | Loss of chlorine |
| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |
| 120 | [M - C₇H₇]⁺ | Loss of benzyl group |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. Given that acyl chlorides can be reactive, careful selection of GC conditions is necessary to avoid degradation on the column. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5MS), would be suitable. The mass spectrometer detector provides definitive identification of the eluting peaks based on their mass spectra. This technique is particularly useful for detecting volatile impurities that may be present from the synthesis, such as residual solvents or starting materials like benzyl chloride.
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For an acyl chloride like this compound, reversed-phase HPLC would be the method of choice. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is commonly achieved using a UV detector, as the benzyl group contains a chromophore that absorbs UV light. HPLC is highly effective for assessing purity by separating the target compound from non-volatile impurities, reaction byproducts, or hydrolysis products (e.g., the corresponding carboxylic acid). The method can be validated to provide precise and accurate quantification of the compound.
Chiral Chromatography for Enantiomeric Purity
This compound possesses a chiral center, making the determination of its enantiomeric purity a critical aspect of its analysis. Chiral chromatography is the definitive technique for separating and quantifying the individual enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are powerful tools for achieving this separation.
The selection of the appropriate chiral stationary phase is crucial for effective enantiomeric resolution. For compounds structurally related to this compound, such as N-substituted beta-alanine derivatives, several types of CSPs have proven effective. These include cyclodextrin-based columns and those functionalized with chiral selectors like macrocyclic glycopeptides. In many instances, derivatization of the analyte is necessary to enhance volatility for GC analysis or to improve chiral recognition and detection for HPLC analysis.
Detailed Research Findings:
Research on the chiral separation of analogous N-substituted amino acids has demonstrated the utility of various approaches. For instance, gas chromatography coupled with a chiral stationary phase, such as Chirasil-Val, has been successfully used for the separation of N-trifluoroacetyl isopropyl esters of beta-alanine analogues. This method offers high resolution and sensitivity.
In the realm of HPLC, cyclodextrin-based CSPs are widely employed. The enantiomers of derivatized beta-amino acids can be effectively resolved on these columns. The choice of the mobile phase, often a mixture of an organic solvent and a buffer, plays a significant role in optimizing the separation. Furthermore, derivatization with specific reagents, such as N-(4-nitrophenoxycarbonyl)-l-phenylalanine 2-methoxyethyl ester ((S)-NIFE), has been shown to be effective for the chiral separation of structurally similar compounds like β-N-methylamino-l-alanine, allowing for sensitive detection by mass spectrometry.
Below is an illustrative data table showcasing typical results for the chiral HPLC separation of a closely related N-benzyl-N-methyl-beta-alanine derivative, demonstrating the kind of data obtained in such analyses.
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |
|---|---|---|---|
| (R)-Enantiomer | 12.5 | 99.5 | 99.0 |
| (S)-Enantiomer | 14.2 | 0.5 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, this analysis provides experimental verification of its chemical formula, C₁₁H₁₄ClNO. The technique involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, from which the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The percentage of chlorine is typically determined by other methods, such as titration after combustion.
The experimentally determined percentages of each element are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.
Detailed Research Findings:
The theoretical elemental composition of this compound (C₁₁H₁₄ClNO) is as follows:
Carbon (C): 62.41%
Hydrogen (H): 6.67%
Chlorine (Cl): 16.75%
Nitrogen (N): 6.62%
Oxygen (O): 7.56%
Experimental results from the elemental analysis of a synthesized and purified sample of a compound with this formula would be expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, which is the standard for confirming the identity of a compound.
The following interactive data table presents the theoretical elemental composition of this compound alongside a set of typical experimental results that would be expected for a high-purity sample.
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 62.41 | 62.35 |
| Hydrogen (H) | 6.67 | 6.71 |
| Chlorine (Cl) | 16.75 | 16.69 |
| Nitrogen (N) | 6.62 | 6.59 |
| Oxygen (O) | 7.56 | 7.66 |
Theoretical and Computational Chemistry Studies of N Benzyl N Methyl Beta Alanyl Chloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic distribution and predict reactivity. nih.govnih.gov For N-Benzyl-N-methyl-beta-alanyl chloride, these calculations would reveal key insights into its chemical behavior.
The reactivity of acyl chlorides is largely dictated by the electrophilicity of the carbonyl carbon. studymind.co.ukchemistrystudent.com The presence of highly electronegative oxygen and chlorine atoms bonded to the same carbon atom creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack. chemistrystudent.comchemguide.co.uk Computational methods can quantify this effect through the calculation of a Molecular Electrostatic Potential (MEP) map, which visually represents the charge distribution and highlights the electron-deficient (electrophilic) and electron-rich (nucleophilic) regions of the molecule.
Frontier Molecular Orbital (HOMO-LUMO) analysis is another critical tool. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's ability to accept electrons. For an acyl chloride, the LUMO is typically centered on the carbonyl carbon, and a low LUMO energy signifies high reactivity towards nucleophiles. The HOMO-LUMO energy gap is a predictor of chemical stability; a narrow gap suggests higher reactivity. nih.gov Natural Bond Orbital (NBO) analysis can further detail the electronic structure by examining charge delocalization and intramolecular interactions. nih.gov
Illustrative Electronic Properties of a Related N-Benzyl Acyl Moiety
| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| DFT (B3LYP) | 6-311+G(d,p) | -7.85 | -1.20 | 6.65 |
| MP2 | 6-311++G(d,p) | -8.10 | -0.95 | 7.15 |
Note: This table presents typical data derived from computational studies on analogous structures. Specific values for this compound would require dedicated calculations.
Mechanistic Pathway Modeling and Transition State Analysis of Key Reactions
The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. libretexts.org This process can be meticulously modeled using computational methods to map the potential energy surface, identify intermediates, and locate the transition state (TS). rsc.orgnih.gov A key reaction for this compound is its reaction with an amine to form an amide bond.
This reaction proceeds via a two-step addition-elimination mechanism. chemistrystudent.comresearchgate.net
Addition: A nucleophile (e.g., ammonia) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
Elimination: The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.
Computational chemists model this by performing geometry optimizations to find the minimum energy structures of the reactants, products, and any intermediates. Transition State Theory is then used to locate the saddle point on the potential energy surface that connects the reactants to the intermediate. This TS structure represents the highest energy point along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant and intermediate states. researchgate.net The calculated energy difference between the reactants and the transition state provides the activation energy barrier, a crucial parameter for predicting reaction rates.
Illustrative Activation Energies for Acyl Chloride Aminolysis
| Nucleophile | Solvent Model | Computational Level | Calculated Activation Energy (kcal/mol) |
| Ammonia (B1221849) | PCM (Water) | DFT/B3LYP/6-31G(d) | 10.5 |
| Methylamine | PCM (Toluene) | MP2/cc-pVTZ | 9.8 |
Note: The data is illustrative, based on published calculations for similar acyl chloride reactions, and serves to demonstrate the type of information generated from mechanistic modeling.
Conformational Analysis and Prediction of Stereochemical Outcomes
The three-dimensional structure of this compound is not rigid. It possesses several rotatable bonds that give rise to multiple conformers. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule and the energy barriers for interconversion. scirp.orgarkat-usa.org
Key areas of conformational flexibility include:
Rotation around the C-N bond of the amide-like structure. Tertiary amides can exhibit cis/trans isomerism, with a significant rotational barrier due to the partial double bond character of the C-N bond. scielo.brresearchgate.net
Rotation of the N-benzyl group.
Computational methods like DFT and MP2 are used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. arkat-usa.orgscielo.br This allows for the identification of all local energy minima (stable conformers). The relative energies of these conformers can then be calculated to determine their population at a given temperature using Boltzmann statistics. For similar N-substituted amides, the energy difference between cis and trans rotamers is typically small (0.5 to 4.0 kcal/mol), but the interconversion barrier is high (15-23 kcal/mol). scielo.br
Hypothetical Relative Energies of this compound Conformers
| Conformer Description | Dihedral Angle (Cβ-N-C=O) | Computational Level | Relative Energy (kcal/mol) |
| Trans (anti-periplanar) | ~180° | DFT/B3LYP/6-31+G(d) | 0.00 |
| Gauche | ~65° | DFT/B3LYP/6-31+G(d) | 1.85 |
| Cis (syn-periplanar) | ~0° | DFT/B3LYP/6-31+G(d) | 3.20 |
Note: This table provides hypothetical data based on typical energy differences found in conformational studies of β-amino acids and N-benzyl amides to illustrate the expected outcomes of such an analysis. scirp.orgscielo.br
While this compound is achiral, computational studies are crucial for predicting stereochemical outcomes in reactions where chirality is introduced. For example, if this molecule were to react with a chiral nucleophile, computational modeling could predict which diastereomeric product would be favored by calculating the transition state energies for both reaction pathways.
Molecular Dynamics Simulations in Reaction Environments
While quantum chemical calculations provide detailed information about molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study molecular behavior in an explicit solvent environment over time. acs.org MD simulations model the system using classical mechanics, where the forces between atoms are described by a force field. acs.org
An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform, or tetrahydrofuran). The system's trajectory—the positions and velocities of all atoms—is then calculated over time by solving Newton's equations of motion. acs.org
These simulations can provide valuable insights into:
Solvent Effects: How solvent molecules interact with the solute and influence its conformational preferences. The explicit hydrogen bonding and dielectric environment can stabilize certain conformers over others.
Dynamical Behavior: MD simulations can track the transitions between different conformations, providing information on the flexibility of the molecule and the timescales of these changes.
Reaction Pre-organization: By simulating the reactants in solution, MD can reveal how they orient themselves and how the solvent shell organizes before a reaction, providing context for the subsequent quantum mechanical reaction pathway. mdpi.com
Analysis of the MD trajectory can yield information on radial distribution functions (to understand solvation structure) and root-mean-square fluctuations (to identify flexible regions of the molecule). Such simulations are essential for bridging the gap between theoretical calculations and real-world solution-phase chemistry.
Future Research Directions and Unexplored Avenues
Exploration of Novel Catalytic and Stereoselective Synthetic Routes
Currently, the stereoselective synthesis of β-amino acids and their derivatives is a field of intense research, yet specific catalytic and asymmetric routes to N-Benzyl-N-methyl-beta-alanyl chloride are not well established. Future work could focus on adapting modern synthetic methodologies to produce this compound with high enantiomeric purity, which is crucial for applications in medicinal chemistry and materials science.
Promising approaches include the development of organocatalytic methods. For instance, the highly stereoselective reduction of N-benzyl enamines using trichlorosilane, mediated by chiral Lewis bases, has proven effective for producing chiral β-amino esters. unimi.it A similar strategy could be envisioned for precursors to this compound. Furthermore, sequential C(sp2)-C(sp3) cross-coupling followed by asymmetric hydrogenation represents a powerful strategy for accessing diverse β,β-disubstituted alanine (B10760859) derivatives and could be adapted for this target. nih.gov The development of enzymatic routes, perhaps using engineered C–N lyases for asymmetric hydroamination, also presents an attractive, green alternative for producing chiral β-alanine precursors. acs.org
| Catalytic Strategy | Potential Precursor Type | Key Transformation | Expected Outcome |
| Chiral Lewis Base Organocatalysis | N-benzyl/N-methyl enamine ester | Asymmetric reduction | Enantiomerically enriched N-Benzyl-N-methyl-β-alanine ester |
| Transition Metal Catalysis | Dehydro-β-alanine derivative | Asymmetric hydrogenation | Chiral β-alanine backbone |
| Enzymatic Resolution/Synthesis | Racemic precursor or achiral starting material | Kinetic resolution or asymmetric hydroamination | Enantiopure β-alanine derivative |
Expanded Scope of Reactivity and Derivatization into New Chemical Space
The high reactivity of the acyl chloride functional group is a key feature of this compound, making it a potent acylating agent. fiveable.mechemistrystudent.com Its reactions are characteristic of nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile. libretexts.orglibretexts.org This reactivity opens the door to a vast and largely unexplored chemical space.
Systematic studies reacting this compound with a diverse array of nucleophiles would be highly valuable. Reactions with alcohols and phenols would yield a library of esters, while reactions with ammonia (B1221849), primary amines, and secondary amines would produce corresponding primary, secondary, and tertiary amides. savemyexams.comlibretexts.org These derivatizations could lead to compounds with novel biological activities or material properties. The resulting N-substituted β-alanine amides are particularly interesting as they form the core structure of various peptidomimetics and bioactive molecules.
| Nucleophile (Nu-H) | Product Functional Group | Product Class | Potential Application |
| Water (H₂O) | Carboxylic Acid | N-Benzyl-N-methyl-β-alanine | Synthetic Intermediate |
| Alcohol (R-OH) | Ester | N-Benzyl-N-methyl-β-alanyl Ester | Peptidomimetics, Fine Chemicals |
| Ammonia (NH₃) | Primary Amide | N-Benzyl-N-methyl-β-alanyl Amide | Bioactive Molecule Scaffolds |
| Primary Amine (R-NH₂) | Secondary Amide | N'-substituted-N-Benzyl-N-methyl-β-alanyl Amide | Polymer Building Blocks |
| Secondary Amine (R₂NH) | Tertiary Amide | N',N'-disubstituted-N-Benzyl-N-methyl-β-alanyl Amide | Medicinal Chemistry |
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are powerful tools for generating molecular diversity efficiently. nih.govmdpi.com The structural motifs within this compound suggest its potential as a valuable component in such reactions, particularly after conversion to its parent carboxylic acid, N-Benzyl-N-methyl-β-alanine.
Amino acids are well-known bifunctional components in the Ugi four-component reaction (Ugi-4CR), providing both the amine and carboxylic acid functionalities. nih.govmdpi.com By utilizing N-Benzyl-N-methyl-β-alanine in an Ugi-type reaction with an aldehyde, an isocyanide, and a second amine (or using the internal tertiary amine if reactivity allows, though less likely), complex peptide-like structures could be assembled in a single step. This approach would rapidly generate libraries of complex molecules for screening purposes. Exploring the direct use of the acyl chloride in novel MCRs could also be a fruitful, albeit more challenging, avenue.
| MCR Type | Components | Potential Product Scaffold |
| Ugi 5-Center-4-Component Reaction | N-Benzyl-N-methyl-β-alanine, Aldehyde, Isocyanide | 1,1'-Iminodicarboxylic acid derivatives |
| Passerini Reaction (as parent acid) | N-Benzyl-N-methyl-β-alanine, Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamides |
Development of this compound Analogues for Enhanced Reactivity or Selectivity
The systematic development of analogues of this compound could fine-tune its properties for specific applications. Modifications can be targeted at several positions within the molecule to modulate its steric and electronic characteristics.
Aromatic Ring Substitution: Introducing electron-withdrawing or electron-donating groups onto the phenyl ring of the benzyl (B1604629) moiety would alter the nucleophilicity of the tertiary amine and could influence the electrophilicity of the acyl chloride carbonyl carbon through inductive effects. Studies on the reactivity of substituted benzyl chlorides have shown that such modifications significantly impact reaction rates and mechanisms. nih.gov
N-Alkyl Group Modification: Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, isopropyl) would introduce greater steric hindrance around the nitrogen atom. This could influence the conformational preferences of the molecule and the stereochemical outcome of reactions involving a chiral version of the backbone.
Backbone Substitution: Introducing substituents at the α- or β-positions of the propionyl chloride backbone would create new stereocenters and provide access to a wider range of chiral building blocks. Asymmetric synthesis of such substituted β-alanine derivatives is an active area of research. nih.gov
These modifications would generate a toolkit of related building blocks, each with potentially unique reactivity profiles and suitability for different synthetic targets.
| Modification Site | Type of Substituent | Potential Effect |
| Phenyl Ring | Electron-withdrawing (e.g., -NO₂, -CN) | Increased electrophilicity of acyl chloride |
| Phenyl Ring | Electron-donating (e.g., -OCH₃, -CH₃) | Decreased electrophilicity of acyl chloride |
| Nitrogen Atom | Larger alkyl groups (e.g., Ethyl, Isopropyl) | Increased steric hindrance, altered conformational bias |
| Alanyl Backbone | Alkyl or aryl groups at α or β positions | Creation of new chiral centers, access to diastereomeric products |
Q & A
Q. How to design experiments to study the compound’s reactivity in multi-step syntheses of bioactive molecules?
- Methodological Answer : Develop a modular synthesis platform where the acyl chloride is coupled to diverse nucleophiles (e.g., amines, alcohols). Use high-throughput screening to evaluate reaction compatibility. Employ in-situ IR spectroscopy to monitor intermediate formation and optimize reaction timelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
